Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15963301
InChI: InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-9(14)13-10-7(8)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13,14)
SMILES:
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate

CAS No.:

Cat. No.: VC15963301

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate -

Specification

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name ethyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate
Standard InChI InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-9(14)13-10-7(8)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13,14)
Standard InChI Key CHICYFCZUXUBBZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=O)NC2=C1C=CC=N2

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate features a naphthyridine core substituted with a hydroxyl group at position 2 and an ethyl carboxylate moiety at position 4. Key molecular descriptors include:

PropertyValue
Molecular FormulaC11_{11}H10_{10}N2_{2}O3_{3}
Molecular Weight218.21 g/mol
IUPAC NameEthyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate
Canonical SMILESCCOC(=O)C1=CC(=O)NC2=C1C=CC=N2
InChI KeyCHICYFCZUXUBBZ-UHFFFAOYSA-N

The planar aromatic system facilitates π-π stacking interactions, while the hydroxyl and ester groups introduce hydrogen-bonding capabilities, critical for potential biological interactions .

Synthetic Methodologies

General Naphthyridine Synthesis Strategies

The Gould-Jacobs and Knorr-Conrad-Limpach reactions represent two primary routes for constructing naphthyridine frameworks:

Gould-Jacobs Reaction

This method involves cyclocondensation of aminopyridines with diethyl ethoxymethylenemalonate under acidic conditions, followed by thermal cyclization. For example:

\text{Aminopyridine} + \text{EtOCH=C(COOEt)$$_2$$} \xrightarrow{\Delta} \text{Naphthyridine derivative}

Adjusting the aminopyridine substituents allows targeting specific naphthyridine regioisomers .

Knorr-Conrad-Limpach Reaction

Picolinic acid derivatives react with malonic esters in basic media to form intermediates that cyclize upon heating:

\text{Picolinic acid derivative} + \text{CH$$_2$$(COOR)$$_2$$} \xrightarrow{\text{Base}} \text{Cyclized product}

This method offers flexibility in introducing carboxylate groups at desired positions.

Synthesis of Ethyl 2-Hydroxy-1,8-Naphthyridine-4-Carboxylate

While no explicit protocol exists for this compound, a plausible route adapts the synthesis of 4-hydroxy-1,8-naphthyridin-2(1H)-one :

  • Starting Material: Methyl 2-aminopyridine-3-carboxylate (15.00 g, 98.59 mmol) dissolved in methyl acetate (150 mL).

  • Base Treatment: Addition of sodium hydride (9.86 g, 246.47 mmol) and lithium hydroxide monohydrate.

  • Reaction Conditions: Stirring at 50°C for 16 hours.

  • Workup: Filtration, pH adjustment to 6 with acetic acid, and drying to yield the product (35.7% yield) .

Modifying ester groups (e.g., transesterification) could introduce the ethyl carboxylate moiety.

Comparative Analysis with Structural Analogs

CompoundBiological ActivityKey Structural Features
Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylateHypothetical antimicrobial/anticancer2-OH, 4-COOEt
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylateAntibacterial7-CH3_3, 3-COOEt
4-Amino-1-hydroxy-2-oxo-1,8-naphthyridineKinase inhibition4-NH2_2, 1-OH, 2-keto

The position of substituents critically influences target selectivity and potency. For instance, carboxylates at position 4 (as in the target compound) may favor interactions with bacterial enzymes, while amino groups at position 4 enhance kinase affinity .

Future Research Directions

Synthetic Optimization

  • Catalytic Methods: Transition-metal-catalyzed C-H functionalization to introduce diverse substituents.

  • Green Chemistry: Solvent-free mechanochemical synthesis to improve yields and reduce waste .

Biological Screening

  • In Vitro Assays: Evaluate antimicrobial activity against ESKAPE pathogens and cytotoxicity in HEK-293 cells.

  • Molecular Docking: Predict binding modes with DNA gyrase (PDB: 1KZN) and Chk1 (PDB: 3PAV).

Derivative Development

  • Prodrug Strategies: Convert the ethyl ester to a tert-butyl ester for enhanced bioavailability.

  • Hybrid Molecules: Conjugate with known pharmacophores (e.g., sulfonamides) to multitarget pathogens .

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